molecular formula C8H18Cl2N2O B1457425 (S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride CAS No. 1403763-24-5

(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride

Cat. No.: B1457425
CAS No.: 1403763-24-5
M. Wt: 229.14 g/mol
InChI Key: UWSMFNFSSFRRBA-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1403763-24-5 . It has a molecular weight of 229.15 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0…/s1 . Unfortunately, the search results did not provide more detailed information about the molecular structure of this compound.


Physical and Chemical Properties Analysis

The compound is a solid substance . Unfortunately, the search results did not provide more detailed information about the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Structural Analysis

The compound (S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is involved in the synthesis of various complex molecules. For instance, it is used in the reaction with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile to yield compounds with potential therapeutic applications. These compounds demonstrate unique intramolecular and intermolecular hydrogen bonding, contributing to their structural stability and potential reactivity (Zhengyu Liu et al., 2009).

Antimicrobial and Antitubercular Activities

The derivatives of azetidin-3-amine show significant antimicrobial and antitubercular activities. For instance, azetidinone analogues derived from the compound have been tested against various bacterial and fungal strains, displaying promising antibacterial and antitubercular activities. This indicates the compound's potential role in the development of new antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).

CNS Active Agent Potential

Research also suggests that the skeleton of azetidin-3-amine derivatives holds potential as a central nervous system (CNS) active agent. Synthesized Schiff’s bases and azetidinone analogues exhibit antidepressant and nootropic activities, hinting at the therapeutic potential of the compound's derivatives for CNS-related conditions (Asha B. Thomas et al., 2016).

Anti-Inflammatory Activity

The compound's derivatives are also explored for their anti-inflammatory effects. For example, new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one synthesized from the compound were tested for their anti-inflammatory effects and showed potent results, comparable to standard anti-inflammatory drugs (Manisha Sharma et al., 2013).

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSMFNFSSFRRBA-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCOC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 2
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 3
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 4
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 5
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
Reactant of Route 6
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.